4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a chemical compound . It is also known as 4,4,5,5-Tetramethyl-2-[(4-trifluoromethoxy)benzyl]-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H18BF3O3 . The InChI string is 1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-10-5-7-11(8-6-10)19-14(16,17)18/h5-8H,9H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.10 . It has a boiling point of 100 °C at 0.2 mmHg and a density of 1.139 g/mL at 25 °C .Safety and Hazards
Mechanism of Action
Target of Action
The compound 4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is a boric acid ester intermediate . It is often used in the organic synthesis of drugs
Mode of Action
It is known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Pharmacokinetics
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance .
Result of Action
It is known that enzymes produced by boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that arylboronic acid, a similar compound, is economical and easy to obtain, and it is stable to water and air .
Biochemical Analysis
Biochemical Properties
4,4,5,5-Tetramethyl-2-(2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This compound is often used as a reagent in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds. The trifluoromethoxy group enhances the electrophilicity of the compound, making it a valuable intermediate in organic synthesis .
In addition to its role in synthetic chemistry, this compound interacts with various enzymes and proteins. For instance, it has been shown to inhibit certain proteases by forming covalent bonds with the active site serine residues. This interaction can lead to the modulation of enzyme activity and has potential therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At low concentrations, this compound has been observed to enhance cell proliferation by activating specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation leads to increased gene expression and cellular metabolism .
Conversely, at higher concentrations, this compound can induce apoptosis in certain cell types. This effect is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway. The compound’s impact on cell signaling and gene expression highlights its potential as a tool for studying cellular processes and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, leading to enzyme inhibition or activation. For example, its interaction with proteases results in the inhibition of their catalytic activity, which can be exploited for therapeutic purposes .
Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity. This binding can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism. The compound’s ability to influence multiple molecular targets underscores its versatility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture and light. The degradation products may have different biochemical properties and can influence the long-term effects on cellular function .
Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, such as altered gene expression and metabolic changes. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential. At higher doses, it can induce toxicity, manifesting as liver and kidney damage, oxidative stress, and inflammation .
Threshold effects have been observed, where a specific dosage range elicits a therapeutic response without significant adverse effects. Understanding the dosage effects is crucial for optimizing the use of this compound in preclinical studies and potential clinical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further participate in biochemical reactions and influence metabolic flux .
The compound’s effects on metabolite levels and metabolic pathways can provide insights into its potential therapeutic applications and toxicity. Studying these pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments .
The distribution of this compound within tissues can vary depending on the tissue type and the presence of transporters. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
For example, the accumulation of this compound in the nucleus can lead to changes in gene expression by interacting with transcription factors. Similarly, its presence in the mitochondria can influence cellular metabolism and energy production. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in biochemical research .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8-10(9)18-13(15,16)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAGGBGGPTBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375254 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-04-2 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.